molecular formula C20H22N2O3 B2574011 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide CAS No. 922977-57-9

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide

Cat. No. B2574011
CAS RN: 922977-57-9
M. Wt: 338.407
InChI Key: QGRYBPQTVZFHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide, also known as MMTPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MMTPA is a synthetic compound that was first synthesized in the early 2000s and has since been used in a variety of research studies.

Scientific Research Applications

Pharmacological Insights from Structurally Similar Compounds

Research on methoxetamine, a structurally analogous compound, highlights the exploration of arylcyclohexylamines for their noncompetitive antagonistic properties at the glutamate N-methyl-D-aspartate (NMDA) receptor, suggesting a potential interest in similar compounds for neurological studies (Zanda et al., 2016). The stimulatory effect of methoxetamine on dopamine neurotransmission within the mesolimbic pathway has been identified, underscoring the relevance of such compounds in research related to mood disorders and their treatment mechanisms.

Environmental Impact and Removal Technologies

The environmental persistence and removal of pharmaceuticals, such as sulfamethoxazole, have been extensively studied, indicating the significance of understanding the environmental fate and removal strategies for similar compounds (Prasannamedha & Kumar, 2020). These studies often focus on adsorption, advanced oxidation processes, and photocatalytic degradation, which could be applicable to the environmental management of related compounds.

Advanced Oxidation Processes for Degradation

Advanced oxidation processes (AOPs) have been applied to degrade various pharmaceuticals, including acetaminophen, offering insights into potential pathways for the environmental and wastewater treatment of related chemicals (Qutob et al., 2022). The generation of hydroxyl radicals and subsequent breakdown into less harmful by-products highlights the importance of such technologies in mitigating the environmental impact of pharmaceuticals.

Analytical Detection and Separation Technologies

The utilization of countercurrent separation techniques for the purification of phenylethanoid glycosides and iridoids emphasizes the role of advanced chromatographic methods in isolating and studying complex organic compounds (Luca et al., 2019). These methodologies could be critical in the separation, identification, and purification of structurally similar compounds for further pharmacological or environmental studies.

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-5-3-6-15(11-14)12-19(23)21-16-8-9-18(25-2)17(13-16)22-10-4-7-20(22)24/h3,5-6,8-9,11,13H,4,7,10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRYBPQTVZFHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.